molecular formula C22H20O6 B14957571 prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B14957571
M. Wt: 380.4 g/mol
InChI Key: CPRUJUKBOMHGAD-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenyl group, a methoxyphenyl group, and an acetate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyacetophenone with 2,6-dichlorobenzaldehyde in the presence of ethanol and potassium hydroxide. The resulting product is then subjected to further reactions to introduce the chromenyl and acetate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenyl group to a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield chromenone derivatives, while substitution reactions can produce various functionalized chromenyl compounds.

Scientific Research Applications

PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory responses . This inhibition leads to reduced expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby mitigating inflammation and associated symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is unique due to its combination of a chromenyl group and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

prop-2-enyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H20O6/c1-4-11-26-21(24)13-27-19-10-9-17-18(12-20(23)28-22(17)14(19)2)15-5-7-16(25-3)8-6-15/h4-10,12H,1,11,13H2,2-3H3

InChI Key

CPRUJUKBOMHGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OCC=C

Origin of Product

United States

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